(2-Fluoro-3-methylphenyl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a process for the preparation of 2-phenyl acetic acid derivatives has been described . Another study discusses the catalytic protodeboronation of pinacol boronic esters . A different approach involves the reaction of bromine with 2-hydroxyacetophenone in glacial acetic acid .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

(2-Fluoro-3-methylphenyl)acetic acid has been studied for its synthesis and potential anticancer activity. In a research study, this compound was synthesized through a series of chemical processes including amidation, etherification, and hydrolysis. The study found that this method of drug preparation was more economical and convenient than previous methods, and the compound showed promise in in vitro anticancer activities (Liu Ying-xiang, 2007).

Radioactivity Detection in Gels

Another application of related compounds involves the detection of radioactivity in polyacrylamide gels. A study optimized a fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole, which demonstrated efficiency in radioactivity detection similar to existing methods but with several technical advantages, such as not requiring pre-fixing of proteins in gels (M. Skinner & M. Griswold, 1983).

Chiral Derivatizing Agent

2-Fluoro-2-phenyl acetic acid, a closely related compound, has been used as a derivatizing chiral agent. This application is significant in distinguishing enantiomers and determining the enantiomeric excess of secondary alcohols via 19F NMR spectra of corresponding esters. The study provided detailed insights into the synthesis and specific rotation of S-2-fluoro-2-phenyl acetic acid (S. Hamman, M. Barrelle, F. Tetaz, & C. Béguin, 1987).

Study of Monofluorinated Molecules

In a study of various monofluorinated molecules, 2-Amino-2-(2-fluorophenyl)acetic acid (an analog of this compound) was analyzed for its structure and molecular interactions. This study provided valuable information about the hydrogen bonding and molecular structure of such compounds (J. Burns & E. Hagaman, 1993).

Comparative Studies on Reactivity and Acidity

A comparative study focusing on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluoro-substituted variants, provided insights into their structural properties and reactivity using descriptors like fukui functions and HOMO-LUMO gap. This study enhances the understanding of the properties of fluorinated phenylacetic acids (A. K. Srivastava, V. Baboo, B. Narayana, B. Sarojini, & N. Misra, 2015).

Electrochemical Fluorination and Radiofluorination

The compound has been the subject of studies in electrochemical fluorination and radiofluorination. A study demonstrated the fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF), leading to the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This research contributes to the broader understanding of the fluorination processes of related compounds (Mehrdad Balandeh et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as acetic acid have been shown to have antimicrobial properties, suggesting that they may target microbial cells .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.

Biochemical Pathways

It’s known that similar compounds, such as boronic esters, can undergo protodeboronation, a process that can be used in the synthesis of various organic compounds . This suggests that (2-Fluoro-3-methylphenyl)acetic acid could potentially interfere with or participate in various biochemical pathways.

Pharmacokinetics

It’s known that similar compounds exhibit high gastrointestinal absorption and are bbb permeant . These properties could potentially influence the bioavailability of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity and stability .

Propriétés

IUPAC Name |

2-(2-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHILBAAZZQSBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294239 | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886762-65-8 | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

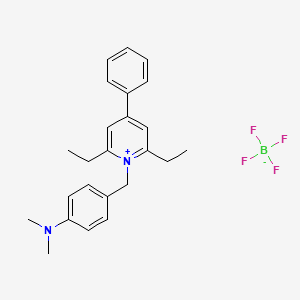

![2,6-Diethyl-4-phenyl-1-[3-(trifluoromethyl)benzyl]pyridinium tetrafluoroborate](/img/structure/B3043517.png)

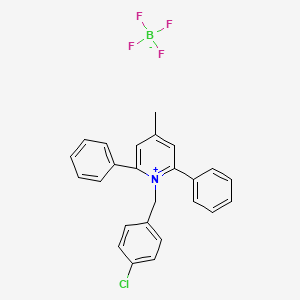

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3043520.png)

![1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B3043527.png)

![N-[(2-Nitrophenyl)methyl]cyclopropanamine](/img/structure/B3043528.png)